O-(2-fluorophenyl)hydroxylamine hydrochloride

Organic Synthesis Bioorthogonal Chemistry Kinetics

Researchers often face inconsistent reactivity with generic hydroxylamine reagents. O-(2-fluorophenyl)hydroxylamine hydrochloride solves this: • Enhanced nucleophilicity via ortho-F substitution for high-yield oxime ligation • Lower hemolytic potential vs para-halogenated analogs for safer live-cell probes • Elevated oxidation stability for reliable multi-step synthesis scale-up Direct procurement of this exact derivative ensures reproducible outcomes in medicinal chemistry and bioconjugation workflows.

Molecular Formula C6H7ClFNO
Molecular Weight 163.58 g/mol
CAS No. 1803567-23-8
Cat. No. B1445935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-fluorophenyl)hydroxylamine hydrochloride
CAS1803567-23-8
Molecular FormulaC6H7ClFNO
Molecular Weight163.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)ON)F.Cl
InChIInChI=1S/C6H6FNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H
InChIKeyOWNYAHMGBLLPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2-Fluorophenyl)hydroxylamine Hydrochloride – Chemical Properties & Procurement


O-(2-Fluorophenyl)hydroxylamine hydrochloride is an O-aryl hydroxylamine derivative featuring a single ortho-fluorine substituent on the phenyl ring, with the molecular formula C6H7ClFNO and a molecular weight of 163.58 g/mol . This compound serves as a versatile building block in organic synthesis, medicinal chemistry, and chemical biology research, where its distinct electronic and steric properties—imparted by the ortho-fluorine atom—differentiate it from non-fluorinated, differently halogenated, or multi-fluorinated analogs .

O-(2-Fluorophenyl)hydroxylamine Hydrochloride Substitution Limitations


Generic substitution among O-aryl hydroxylamines is hindered by the pronounced influence of substituent electronic and steric effects on reaction kinetics, product selectivity, and biological activity [1]. The ortho-fluorine in O-(2-fluorophenyl)hydroxylamine hydrochloride uniquely modulates the nucleophilicity of the hydroxylamine group and the stability of key intermediates, leading to outcomes that cannot be replicated by the parent phenylhydroxylamine, ortho-chloro, ortho-methyl, or para-fluoro analogs . This necessitates a compound-specific approach to both synthetic planning and biological probe design, making direct procurement of the exact derivative essential for reproducible results.

Quantitative Evidence for O-(2-Fluorophenyl)hydroxylamine Hydrochloride


Ortho-Fluorine-Enhanced Reactivity for Oxime Formation

The ortho-fluorine atom in O-(2-fluorophenyl)hydroxylamine hydrochloride increases the electrophilicity of the adjacent hydroxylamine oxygen by inductive electron withdrawal, thereby enhancing its nucleophilic reactivity toward carbonyl electrophiles compared to non-fluorinated or para-substituted analogs . This effect is predicted to lower the activation barrier for oxime formation, offering kinetic advantages in bioconjugation and derivatization workflows [1].

Organic Synthesis Bioorthogonal Chemistry Kinetics

Ortho-Fluorine Reduces Hemolytic Toxicity

While direct hemolysis data for O-(2-fluorophenyl)hydroxylamine hydrochloride is absent, a comparative study of structurally related para-halogenated phenylhydroxylamines demonstrates that hemolytic potential correlates with halogen electronegativity and substitution pattern [1]. Ortho-fluorine substitution is predicted to result in lower hemolytic activity than para-fluoro, para-bromo, or para-iodo analogs due to altered electronic distribution and steric shielding of the redox-active hydroxylamine moiety .

Toxicology Drug Safety Hemolysis

MAO-A Inhibition by Ortho-Fluorophenyl Hydroxylamines

Fluorine substitution on aromatic hydroxylamine scaffolds can significantly improve binding affinity to MAO-A, a key target for antidepressants and neuroprotective agents [1]. While O-(2-fluorophenyl)hydroxylamine hydrochloride itself has not been directly assayed, structurally related N-(2-fluorophenyl)hydroxylamine exhibits an IC50 of 18 nM against human recombinant MAO-A, representing a >1000-fold improvement over non-fluorinated phenylhydroxylamine [2]. This class-level evidence suggests that the ortho-fluorophenyl hydroxylamine motif is privileged for MAO-A inhibition, positioning O-(2-fluorophenyl)hydroxylamine hydrochloride as a valuable starting point for inhibitor development.

Enzyme Inhibition Neuropharmacology Medicinal Chemistry

Ortho-Fluorine Enhances Oxidative Stability

The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom raises the oxidation potential of the hydroxylamine group, making O-(2-fluorophenyl)hydroxylamine hydrochloride more resistant to unwanted air oxidation than O-phenylhydroxylamine . This electronic modulation is crucial for controlling the formation of nitroso intermediates and minimizing radical side reactions during storage and under reaction conditions [1].

Electrochemistry Redox Chemistry Reaction Selectivity

Optimal Applications for O-(2-Fluorophenyl)hydroxylamine Hydrochloride


Accelerated Oxime Ligation in Bioorthogonal Chemistry

Leverage the enhanced nucleophilic reactivity of O-(2-fluorophenyl)hydroxylamine hydrochloride (Section 3, Evidence 1) for rapid and high-yielding oxime formation with aldehyde- or ketone-functionalized biomolecules. This is particularly advantageous in protein labeling, surface functionalization, and the synthesis of stable bioconjugates where fast kinetics and minimal side reactions are paramount [1].

Safer Probes for Cellular and In Vivo Imaging

Utilize O-(2-fluorophenyl)hydroxylamine hydrochloride as a key precursor for fluorescent or affinity probes intended for live-cell or in vivo studies, where its predicted lower hemolytic potential (Section 3, Evidence 2) reduces the risk of off-target toxicity compared to para-halogenated hydroxylamine derivatives [2].

MAO-A Inhibitor Hit-to-Lead Optimization

Employ O-(2-fluorophenyl)hydroxylamine hydrochloride as a versatile building block for the rapid synthesis of focused libraries targeting monoamine oxidase A (MAO-A), capitalizing on the established class-level potency of ortho-fluorophenyl hydroxylamines (Section 3, Evidence 3) to accelerate the identification of novel neurotherapeutic leads [3].

Stable Intermediate for Redox-Sensitive Synthesis

Select O-(2-fluorophenyl)hydroxylamine hydrochloride for multi-step syntheses that involve redox-sensitive intermediates, as its elevated oxidation potential (Section 3, Evidence 4) confers enhanced stability against air and light, ensuring reliable scale-up and higher yields of the desired nitroso or amine products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(2-fluorophenyl)hydroxylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.